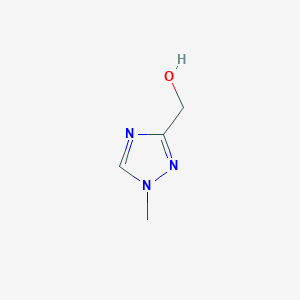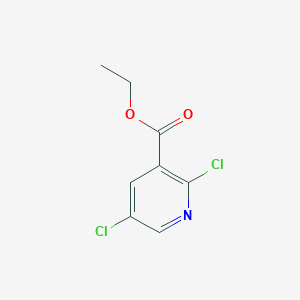
Ethyl 2,5-dichloronicotinate
Übersicht
Beschreibung
Ethyl 2,5-dichloronicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for Ethyl 2,5-dichloronicotinate is ethyl 2,5-dichloronicotinate. Its InChI code is 1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 and the InChI key is WNYVXIWPEGGUKG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2,5-dichloronicotinate is a solid substance at room temperature . It has a molecular weight of 220.05 .Wissenschaftliche Forschungsanwendungen
2-(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol : This compound's crystal structure is stabilized by intermolecular pi-pi stacking interactions and intramolecular hydrogen-bonding, highlighting its potential in structural and materials science applications (Jasinski et al., 2007).
Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones : Ethyl imidate hydrochlorides were prepared and used to synthesize various compounds, demonstrating the versatility of similar ethyl derivatives in creating pharmaceutical compounds (Bekircan & Bektaş, 2008).
New thiazolo[5,4-d]pyrimidines with molluscicidal properties : Ethyl chloroformate/DMF mixture was used to create compounds with potential applications in pest control, indicating the use of ethyl derivatives in creating agents with specific biological activities (El-bayouki & Basyouni, 1988).
The preparation of ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate : This paper describes a method for preparing a complex organic compound, highlighting the role of similar ethyl derivatives in complex organic syntheses (Kiely, 1991).
Safety And Hazards
Ethyl 2,5-dichloronicotinate has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 2,5-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVXIWPEGGUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dichloronicotinate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

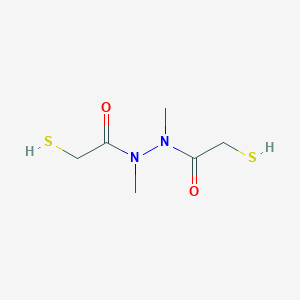
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
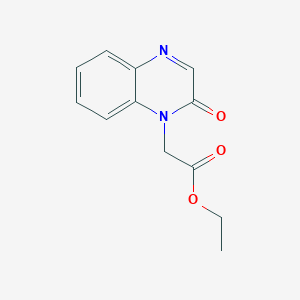

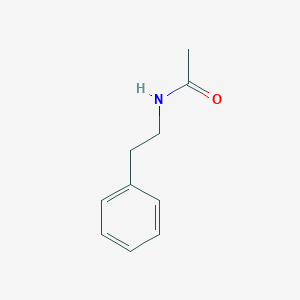
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
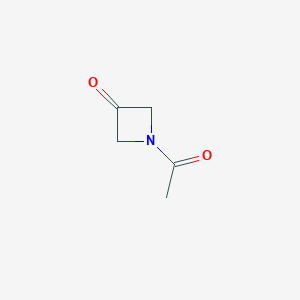
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
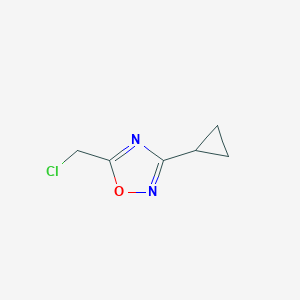

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

